

Spectroscopic Fingerprints: A Comparative Analysis of 2-Chloro-4-methoxynicotinaldehyde Positional Isomers

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Compound of Interest	
Compound Name:	2-Chloro-4-methoxynicotinaldehyde
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In the landscape of drug discovery and materials science, the precise characterization of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, often exhibit distinct biological activities and physicochemical properties. This guide provides a detailed spectroscopic comparison of **2-Chloro-4-methoxynicotinaldehyde** and its key positional isomers.

Due to the limited availability of experimental data for all isomers, this comparison leverages high-quality predicted spectroscopic data alongside available experimental values to offer a comprehensive analytical overview. This guide is intended to serve as a valuable resource for researchers in identifying and differentiating these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chloro-4-methoxynicotinaldehyde** and its positional isomers. The predicted values are generated based on established spectroscopic principles and computational models.

Table 1: ^1H NMR Spectral Data (Predicted in CDCl_3 , 400 MHz)

Compound	Aldehyde H (δ , ppm)	Aromatic H (δ , ppm)	Methoxy H (δ , ppm)
2-Chloro-4-methoxynicotinaldehyde	~10.3	~8.6 (H6), ~7.1 (H5)	~4.1
3-Chloro-4-methoxynicotinaldehyde	~10.2	~8.7 (H2), ~8.5 (H6)	~4.0
5-Chloro-4-methoxynicotinaldehyde	~10.4	~8.8 (H2), ~8.7 (H6)	~4.0
6-Chloro-4-methoxynicotinaldehyde	~10.2	~8.8 (H2), ~7.2 (H5)	~4.0

Table 2: ^{13}C NMR Spectral Data (Predicted in CDCl_3)

Compound	Aldehyde C (δ , ppm)	Aromatic C (δ , ppm)	Methoxy C (δ , ppm)
2-Chloro-4-methoxynicotinaldehyde	~189	~166, ~158, ~148, ~112, ~108	~57
3-Chloro-4-methoxynicotinaldehyde	~190	~165, ~157, ~150, ~125, ~110	~56
5-Chloro-4-methoxynicotinaldehyde	~188	~164, ~155, ~145, ~120, ~115	~57
6-Chloro-4-methoxynicotinaldehyde	~190	~165, ~155, ~145, ~115, ~110	~56

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Compound	C=O Stretch (cm ⁻¹)	C-O-C Stretch (cm ⁻¹)	C-Cl Stretch (cm ⁻¹)
2-Chloro-4-methoxynicotinaldehyde	~1705	~1255	~755
3-Chloro-4-methoxynicotinaldehyde	~1700	~1250	~760
5-Chloro-4-methoxynicotinaldehyde	~1710	~1260	~750
6-Chloro-4-methoxynicotinaldehyde	~1700	~1250	~750

Table 4: Mass Spectrometry Data (Predicted)

Compound	Molecular Ion [M] ⁺ (m/z)	[M+2] ⁺ Intensity	Key Fragmentation Peaks (m/z)
All Isomers	171.0087	~33% of [M] ⁺	170 (M-H), 142 (M-CHO), 128 (M-CHO, -CH ₂)

Table 5: UV-Vis Spectroscopy Data (Predicted in Ethanol)

Compound	λ _{max} (nm)
2-Chloro-4-methoxynicotinaldehyde	~225, ~280
3-Chloro-4-methoxynicotinaldehyde	~220, ~275
5-Chloro-4-methoxynicotinaldehyde	~228, ~285
6-Chloro-4-methoxynicotinaldehyde	~223, ~278

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-Chloro-4-methoxynicotinaldehyde** and its positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (16-64) to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse program is typically used. Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) and a longer relaxation delay (2-10 seconds) are often required. The spectral width is typically set from 0 to 200 ppm.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: For solid samples, a small amount is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

- Data Acquisition: Spectra are typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . An average of 16-32 scans is usually sufficient.

Mass Spectrometry (MS)

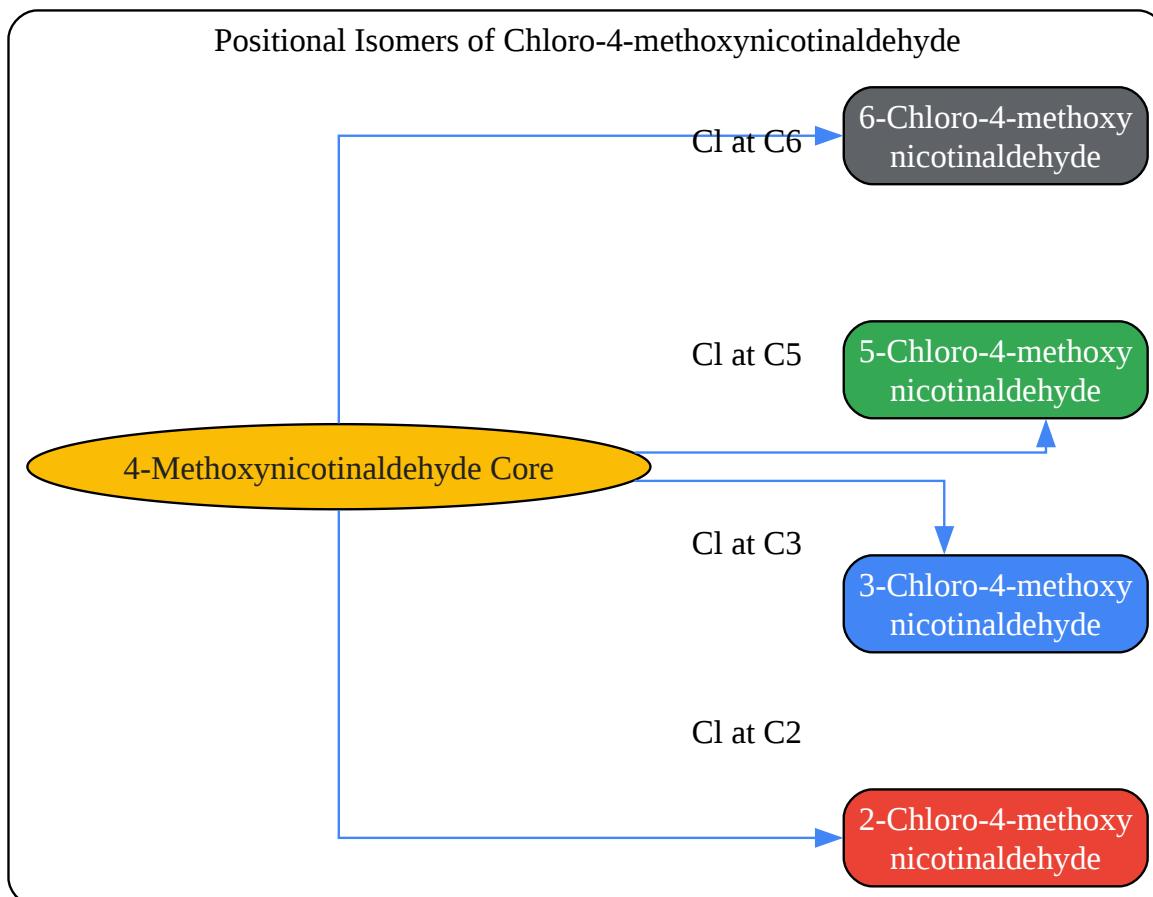
- Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- Sample Introduction: The sample can be introduced directly via a probe or through a gas or liquid chromatograph.
- Data Acquisition: For EI, a standard electron energy of 70 eV is used. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the source. The mass analyzer is scanned over a relevant m/z range (e.g., 50-300 amu). The presence of a chlorine atom will result in a characteristic $M+2$ isotopic peak with an intensity of approximately one-third of the molecular ion peak.[1]

UV-Vis Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.
- Data Acquisition: The absorbance is measured over a wavelength range of 200-400 nm, using the pure solvent as a reference.

Logical Relationships of Positional Isomers

The following diagram illustrates the structural relationship between the different positional isomers of Chloro-4-methoxynicotinaldehyde, highlighting the varying position of the chlorine atom on the pyridine ring.



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Caption: Relationship between the core structure and its chloro positional isomers.

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References

- 1. Simulate and predict NMR spectra [nmrdb.org]

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